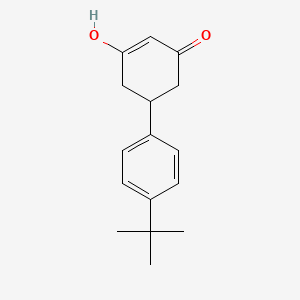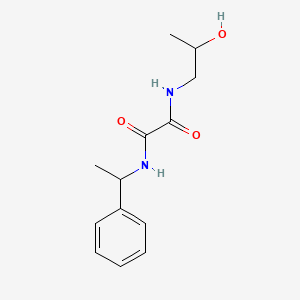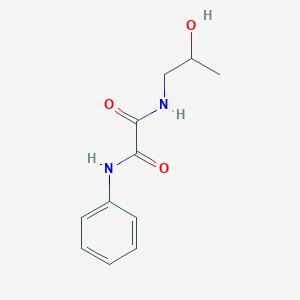![molecular formula C17H16FNO2 B3983996 3-[(3-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3983996.png)
3-[(3-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
Vue d'ensemble
Description
3-[(3-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FABP4-IN-1, which stands for Fatty Acid Binding Protein 4 Inhibitor 1. FABP4 is a protein that plays a crucial role in metabolic disorders such as obesity, diabetes, and atherosclerosis. FABP4-IN-1 is a selective inhibitor of FABP4, which makes it a promising candidate for developing new drugs to treat metabolic disorders.
Mécanisme D'action
FABP4-IN-1 is a selective inhibitor of FABP4, which is a protein that plays a crucial role in metabolic disorders such as obesity, diabetes, and atherosclerosis. FABP4 binds to fatty acids and transports them to various tissues in the body. FABP4-IN-1 binds to FABP4 and prevents it from binding to fatty acids, which leads to a decrease in lipid accumulation in cells. FABP4-IN-1 also improves insulin sensitivity and glucose tolerance by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
FABP4-IN-1 has been shown to have several biochemical and physiological effects. In animal models of diabetes and obesity, FABP4-IN-1 improves insulin sensitivity and glucose tolerance by reducing inflammation and oxidative stress. FABP4-IN-1 also reduces lipid accumulation in cells by inhibiting FABP4. In animal models of cardiovascular disease, FABP4-IN-1 reduces atherosclerosis and inflammation by inhibiting FABP4. FABP4-IN-1 has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FABP4-IN-1 has several advantages for lab experiments. It is a selective inhibitor of FABP4, which makes it a useful tool for studying the role of FABP4 in metabolic disorders and cancer. FABP4-IN-1 has been optimized to produce a high yield of the compound, which makes it readily available for research purposes. However, FABP4-IN-1 has some limitations for lab experiments. It has not been extensively studied in humans, which limits its potential applications in clinical settings. In addition, the mechanism of action of FABP4-IN-1 is not fully understood, which makes it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on FABP4-IN-1. One area of research is to study the potential applications of FABP4-IN-1 in clinical settings. FABP4-IN-1 has shown promising results in animal models of metabolic disorders and cancer, and further studies are needed to determine its safety and efficacy in humans. Another area of research is to study the mechanism of action of FABP4-IN-1 in more detail. Understanding the molecular interactions between FABP4 and FABP4-IN-1 could lead to the development of more potent and selective inhibitors of FABP4. Finally, research on FABP4-IN-1 could lead to the development of new drugs for the treatment of metabolic disorders and cancer.
Applications De Recherche Scientifique
FABP4-IN-1 has been extensively studied for its potential applications in various fields. In metabolic disorders, FABP4 plays a crucial role in the regulation of glucose and lipid metabolism. FABP4-IN-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. In addition, FABP4-IN-1 has been shown to reduce atherosclerosis and inflammation in animal models of cardiovascular disease. FABP4-IN-1 has also been studied for its potential applications in cancer therapy. FABP4 is overexpressed in several types of cancer, and FABP4-IN-1 has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-3-(3-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(19-15-5-3-4-14(18)11-15)10-17(20)13-6-8-16(21-2)9-7-13/h3-11,19H,1-2H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLGHYFHHYOXEK-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3983922.png)
![6-(2,5-dimethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3983936.png)


![3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate](/img/structure/B3983975.png)
![2-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3983976.png)
![3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983982.png)
![1-(4-fluorobenzoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B3983986.png)
![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B3983993.png)

![N-benzyl-4-fluoro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984005.png)

